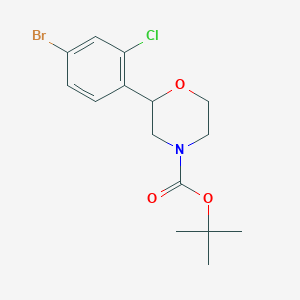

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

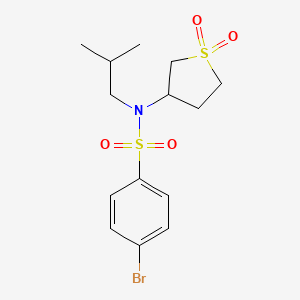

Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H19BrClNO3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 376.68 . It is a colorless to yellow sticky oil to semi-solid at room temperature .Applications De Recherche Scientifique

Synthesis of Morpholine Derivatives

Morpholine derivatives, including those related to tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate, have been synthesized for various applications, showing the chemical's role in producing new compounds with potential biological activities. For example, the novel synthesis of cis-3,5-disubstituted morpholine derivatives showcases the utility of morpholine in creating compounds that could serve as intermediates for further chemical transformations or biological testing. These derivatives were synthesized through diastereoselective transformations and nucleophilic displacement reactions, demonstrating the compound's usefulness in generating structurally diverse molecules (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Safety-Catch Nitrogen Protecting Group

The utility of tert-butyl-based compounds as safety-catch protecting groups for nitrogen in synthetic chemistry has been explored. Specifically, the development of novel safety-catch amine protection methods demonstrates how these compounds can facilitate complex synthetic procedures by allowing for the selective activation and deprotection of amines under mild conditions. This approach is critical for synthesizing peptides and other nitrogen-containing molecules, where protecting group strategies are essential for achieving the desired molecular architecture (Surprenant & Lubell, 2006).

Solid-Phase Synthesis Linker

In the realm of solid-phase synthesis, tert-butyl-based compounds have been employed as "safety-catch" linkers. Such linkers are designed to anchor molecules to solid supports, enabling sequential chemical reactions in a controlled manner. The development of new linkers for esters exemplifies the innovative use of these compounds in facilitating solid-phase synthesis, allowing for the efficient assembly of complex molecules. This technique is particularly beneficial in combinatorial chemistry and drug discovery, where it can be used to rapidly generate libraries of compounds for biological screening (Beech, Coope, Fairley, Gilbert, Main, & Plé, 2001).

Luminescence in Lanthanide Coordination Polymers

The effects of bidentate nitrogen donors on the luminescence of lanthanide coordination polymers have been studied, revealing the impact of chemical structure on photophysical properties. This research underscores the potential of tert-butyl-based morpholine derivatives in creating materials with desirable optical properties. Such materials could find applications in lighting, displays, and as sensors, where the tunability of luminescent properties is crucial (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Catalysis in Organic Synthesis

The role of tert-butyl-based compounds in catalyzing organic reactions has been explored, highlighting their importance in facilitating bond-forming processes. For instance, palladium-catalyzed aminations of aryl halides have utilized phosphine-functionalized imidazolium ligands with tert-butyl groups to achieve high yields of the desired products. This research demonstrates the compound's utility in enhancing the efficiency and selectivity of catalytic processes, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials (Shi, Yang, Tong, & Jia, 2008).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHIZVJTGUMGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)

![3-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2612163.png)

![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)

![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)